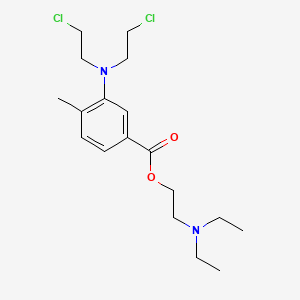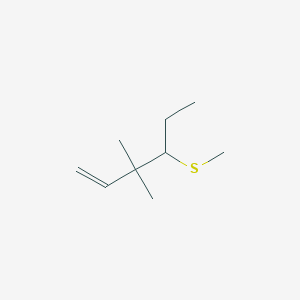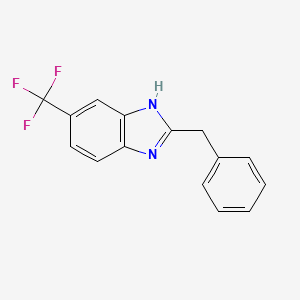
4-(Chlorocarbonyl)phenyl propyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chlorocarbonyl)phenyl propyl carbonate is an organic compound characterized by the presence of a chlorocarbonyl group attached to a phenyl ring, which is further connected to a propyl carbonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorocarbonyl)phenyl propyl carbonate typically involves the reaction of 4-(Chlorocarbonyl)phenol with propyl chloroformate. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-(Chlorocarbonyl)phenol+Propyl chloroformate→4-(Chlorocarbonyl)phenyl propyl carbonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chlorocarbonyl)phenyl propyl carbonate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorocarbonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can be hydrolyzed to form 4-(Chlorocarbonyl)phenol and propyl alcohol.
Reduction: The chlorocarbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) at room temperature.
Hydrolysis: Water or aqueous acid/base solutions at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic substitution: Substituted phenyl propyl carbonates.
Hydrolysis: 4-(Chlorocarbonyl)phenol and propyl alcohol.
Reduction: 4-(Hydroxymethyl)phenyl propyl carbonate.
Applications De Recherche Scientifique
4-(Chlorocarbonyl)phenyl propyl carbonate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the preparation of polymers and coatings with specific properties.
Pharmaceuticals: It can be used in the development of prodrugs, where the carbonate group is cleaved to release the active drug.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions involving carbonate esters.
Mécanisme D'action
The mechanism of action of 4-(Chlorocarbonyl)phenyl propyl carbonate involves its reactivity towards nucleophiles. The chlorocarbonyl group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This leads to the formation of substituted phenyl propyl carbonates. The carbonate moiety can also undergo hydrolysis or reduction, depending on the reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Chlorocarbonyl)phenyl methyl carbonate
- 4-(Chlorocarbonyl)phenyl ethyl carbonate
- 4-(Chlorocarbonyl)phenyl butyl carbonate
Uniqueness
4-(Chlorocarbonyl)phenyl propyl carbonate is unique due to its specific combination of a chlorocarbonyl group and a propyl carbonate moiety. This combination imparts distinct reactivity and properties compared to other similar compounds. For instance, the propyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in organic synthesis and material science.
Propriétés
Numéro CAS |
57373-82-7 |
|---|---|
Formule moléculaire |
C11H11ClO4 |
Poids moléculaire |
242.65 g/mol |
Nom IUPAC |
(4-carbonochloridoylphenyl) propyl carbonate |
InChI |
InChI=1S/C11H11ClO4/c1-2-7-15-11(14)16-9-5-3-8(4-6-9)10(12)13/h3-6H,2,7H2,1H3 |
Clé InChI |
STJPHDBYBWIJAQ-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)OC1=CC=C(C=C1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



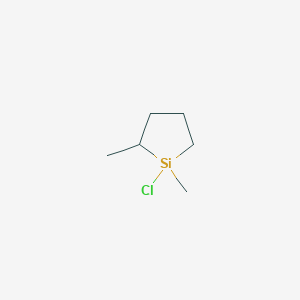
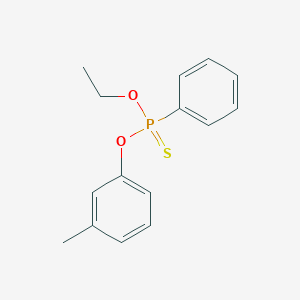
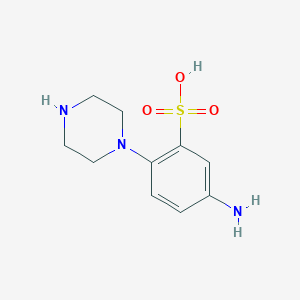
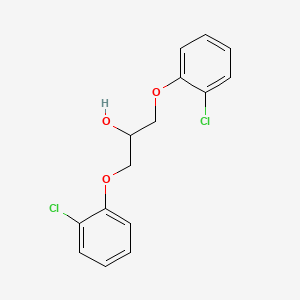
![2-(Pyridin-2-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14628910.png)
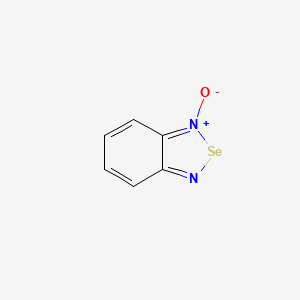

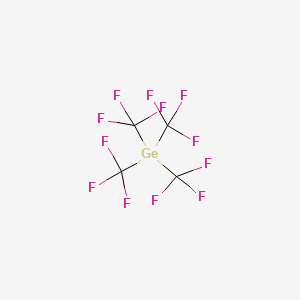
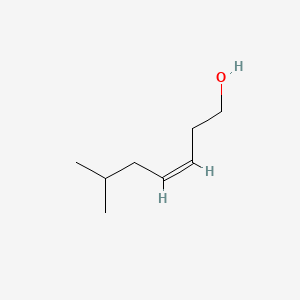
![2-Cyclopropene-1-thione, 2,3-bis[(1,1-dimethylethyl)thio]-](/img/structure/B14628938.png)
